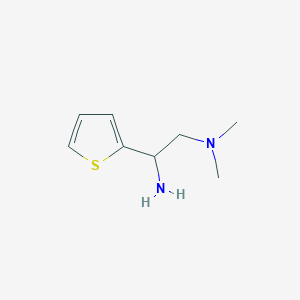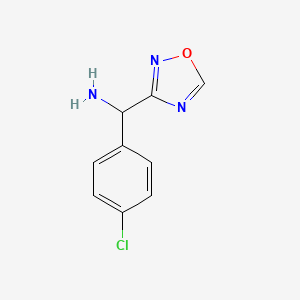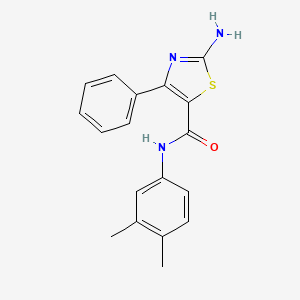
N-(2-amino-2-thien-2-ylethyl)-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-amino-2-(thiophen-2-yl)ethyl]dimethylamine: is an organic compound with the molecular formula C8H14N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine typically involves the reaction of thiophene derivatives with amines. One common method is the condensation reaction between thiophene-2-carboxaldehyde and dimethylamine in the presence of a reducing agent . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug development .
Industry: In the industrial sector, [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mécanisme D'action
The mechanism of action of [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparaison Avec Des Composés Similaires
Thiophene: A basic five-membered aromatic ring containing sulfur.
2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group at the 2-position.
Uniqueness: [2-amino-2-(thiophen-2-yl)ethyl]dimethylamine is unique due to the presence of both an amino group and a dimethylamine group attached to the thiophene ring.
Propriétés
Formule moléculaire |
C8H14N2S |
|---|---|
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
N',N'-dimethyl-1-thiophen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C8H14N2S/c1-10(2)6-7(9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 |
Clé InChI |
DFNDVNBHLCZMDQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C1=CC=CS1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12118989.png)


![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide](/img/structure/B12119013.png)





![ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12119058.png)

![2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-](/img/structure/B12119066.png)


